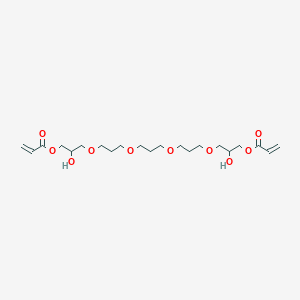
2-Chlorobenzoic Acid-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chlorobenzoic Acid-d1 involves various chemical reactions, including halogenation and carboxylation processes. The molecular structure and vibrational properties of 2-chlorobenzoic acid, the parent compound of 2-Chlorobenzoic Acid-d1, have been studied using Hartree-Fock calculations and density functional theory, providing insights into the synthetic pathways and structural configurations of its isotopologues (Sundaraganesan, Joshua, & Radjakoumar, 2009).
Molecular Structure Analysis
The molecular structure of 2-Chlorobenzoic Acid-d1 is characterized by the presence of a chlorine atom and a deuterium atom, which influences its physical and chemical properties. The crystal structure and vibrational spectra of related compounds, such as 2-chlorobenzoic acid, have been extensively analyzed through X-ray diffraction studies and computational methods, providing a foundation for understanding the structural characteristics of 2-Chlorobenzoic Acid-d1 (Sang Loon Tan & Tiekink, 2019).
Chemical Reactions and Properties
2-Chlorobenzoic Acid-d1 participates in various chemical reactions, including substitution and elimination reactions. The compound's reactivity is influenced by the electron-withdrawing chlorine atom, which affects its interaction with nucleophiles and electrophiles. Studies on related chlorobenzoic acids have shed light on the reactivity patterns and mechanisms of these types of compounds (Crosby & Leitis, 1969).
Physical Properties Analysis
The physical properties of 2-Chlorobenzoic Acid-d1, including melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of a deuterium atom may slightly alter these properties compared to its non-deuterated counterpart. Research on chlorobenzoic acids provides valuable insights into the physical characteristics of these compounds, aiding in the understanding of 2-Chlorobenzoic Acid-d1 (Docampo, Pellón, Estévez-Braun, & Ravelo, 2007).
Chemical Properties Analysis
The chemical properties of 2-Chlorobenzoic Acid-d1, such as acidity, reactivity, and stability, are key aspects of its behavior in chemical reactions. The influence of the chlorine and deuterium atoms on these properties is crucial for its application in synthetic chemistry and research. Analyzing the chemical behavior of related chlorobenzoic acids can provide a deeper understanding of 2-Chlorobenzoic Acid-d1's chemical properties (Senthil kumar, Arivazhagan, & Thangaraju, 2015).
Applications De Recherche Scientifique
Intermediate for Pharmaceutical Production : 2-Chlorobenzoic acid is used as an intermediate in the production of pharmaceuticals like diclofenac sodium. A study by Bushuiev et al. (2020) explored a new method for synthesizing 2-chlorobenzoic acid using ozone as a more efficient and less wasteful oxidant compared to traditional methods (Bushuiev, Halstian, & Kotova, 2020).
Biodegradation Studies : Research by Kafilzadeh et al. (2012) investigated the degradation of 2-chlorobenzoic acid in landfill soils. They identified bacterial species capable of degrading this compound, highlighting its potential for bioremediation (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012).
Chemical Analysis and Molecular Study : Sundaraganesan et al. (2009) conducted a study on the molecular structure and vibrational spectra of 2-chlorobenzoic acid, providing detailed insights into its chemical properties using advanced computational methods (Sundaraganesan, Joshua, & Radjakoumar, 2009).
Environmental Toxicology : Another aspect of 2-chlorobenzoic acid research involves understanding its impact on the environment and living organisms. For instance, studies have focused on the effects of similar compounds like 2,4-dichlorophenoxyacetic acid on biological systems, providing insights into the potential risks and mechanisms of toxicity associated with chlorobenzoic acids in general (Song, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
deuterio 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLCGXPQILATA-DYCDLGHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzoic Acid-d1 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)







